molecular formula C21H15Cl2N3O2S B2992779 1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone CAS No. 242472-23-7

1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone

Cat. No. B2992779
CAS RN: 242472-23-7
M. Wt: 444.33
InChI Key: ZMBWTJAFAWUOTG-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone” is a complex organic molecule. It contains several functional groups including a benzyl group, a dichlorobenzyl group, a sulfanyl group, an oxadiazole ring, and a pyridinone ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that the compound may have a planar structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfanyl group might be susceptible to oxidation, and the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and affect its solubility .

Scientific Research Applications

Antimicrobial and Antitubercular Applications

The design and synthesis of novel compounds structurally related to 1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone have shown significant antimicrobial and antitubercular activities. For instance, a series of 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles demonstrated promising activity against Escherichia coli and showed promising antitubercular activity compared to rifampicin (Patel et al., 2013). Additionally, novel benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and assessed for their antimicrobial as well as antitubercular activity, with certain compounds showing good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, alongside notable antitubercular activity against M. tuberculosis H37Rv (Shingare et al., 2022).

Optical Properties

The optical properties of compounds related to 1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone have also been explored. A series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives synthesized from relevant starting materials exhibited interesting fluorescence characteristics, demonstrating potential applications in material science (Yan-qing Ge et al., 2014).

Corrosion Inhibition

Research has also delved into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid, indicating the compounds' effectiveness in protecting against corrosion, which is crucial for industrial applications (Ammal et al., 2018).

Safety and Hazards

As with any chemical compound, handling “1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone” would require appropriate safety precautions. Without specific data, it’s hard to comment on its toxicity or environmental impact .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

1-benzyl-3-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c22-16-9-8-15(18(23)11-16)13-29-21-25-24-19(28-21)17-7-4-10-26(20(17)27)12-14-5-2-1-3-6-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBWTJAFAWUOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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